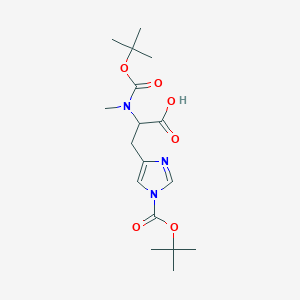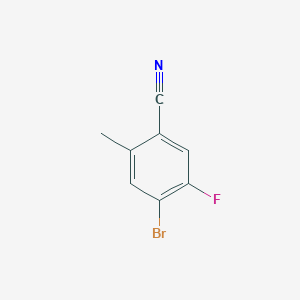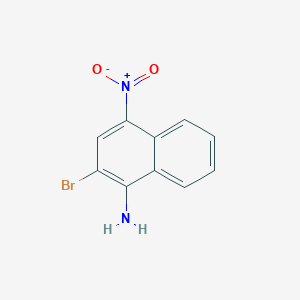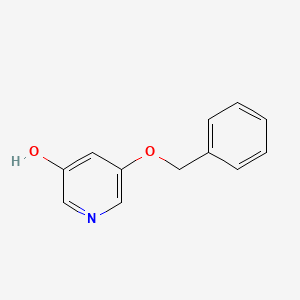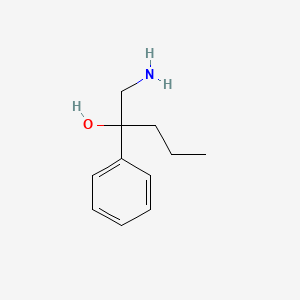
2-Bromo-6-chlorophenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-chlorophenylboronic acid is a chemical compound with the molecular formula C6H5BBrClO2 . It is widely used in scientific research and industry.
Synthesis Analysis
The synthesis of 2-Bromo-6-chlorophenylboronic acid involves various borylation approaches, including the prominent asymmetric hydroboration reaction . Protodeboronation of pinacol boronic esters is a significant step in the synthesis process .Molecular Structure Analysis
The molecular structure of 2-Bromo-6-chlorophenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and boronic acid groups .Chemical Reactions Analysis
Phenyl boronic acids, such as 2-Bromo-6-chlorophenylboronic acid, are known to readily bind with carbohydrates in water. This is due to the presence of 1,2-diols in carbohydrates, which react with boronic acids through a reversible covalent condensation pathway .Physical And Chemical Properties Analysis
The molecular weight of 2-Bromo-6-chlorophenylboronic acid is 235.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 .Scientific Research Applications
Cross-Coupling Reactions
2-Bromo-6-chlorophenylboronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing carbon-carbon bonds in organic synthesis. This compound’s ability to act as a boron donor in these reactions allows for the creation of diverse biaryl structures, which are foundational components in pharmaceuticals and agrochemicals .
Catalysis
Due to its Lewis acidity, 2-Bromo-6-chlorophenylboronic acid can serve as a catalyst in various organic transformations. For instance, it can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions, which are essential steps in synthesizing complex organic molecules .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-6-chlorophenylboronic acid contributes to the development of bioactive compounds. Its boronic acid moiety can interact with biologically relevant molecules, leading to potential applications in drug discovery, particularly in the identification of new therapeutic agents .
Polymer Materials
This compound finds applications in the synthesis of polymer materials. Its boronic acid group can participate in polymerization reactions, leading to polymers with unique properties, such as responsiveness to stimuli or the ability to form dynamic covalent networks .
Optoelectronic Materials
2-Bromo-6-chlorophenylboronic acid: is used in the field of optoelectronics, where it helps create materials with desirable electronic properties. These materials are crucial for developing advanced technologies like organic light-emitting diodes (OLEDs) and photovoltaic cells .
Sensing Applications
The boronic acid moiety of 2-Bromo-6-chlorophenylboronic acid is instrumental in sensing applications. It can form reversible covalent bonds with diols and other Lewis bases, which is a key interaction for the development of sensors that can detect various analytes, including sugars and anions like fluoride or cyanide .
Mechanism of Action
Target of Action
The primary target of 2-Bromo-6-chlorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, 2-Bromo-6-chlorophenylboronic acid participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the SM coupling pathway, leading to the formation of carbon–carbon bonds . The downstream effects include the creation of chemically differentiated fragments .
Result of Action
The result of the compound’s action is the successful formation of carbon–carbon bonds via the SM coupling reaction . This leads to the creation of chemically differentiated fragments .
Action Environment
The action of 2-Bromo-6-chlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reagents . For instance, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .
Safety and Hazards
Future Directions
2-Bromo-6-chlorophenylboronic acid is a valuable molecule for medical diagnostics and biochemistry studies due to its ability to readily bind with carbohydrates in water . Its future directions could involve further exploration of its binding properties and potential applications in medical diagnostics.
properties
IUPAC Name |
(2-bromo-6-chlorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDJNORPGEJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Br)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629664 |
Source


|
| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107580-65-3 |
Source


|
| Record name | B-(2-Bromo-6-chlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


